molecular formula C12H14N4O B11739388 2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide

2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11739388
M. Wt: 230.27 g/mol
InChI Key: RWGFQNBYOYUCIU-UHFFFAOYSA-N
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Description

2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a chemical compound with the molecular formula C12H14N4O It is a derivative of acetohydrazide and is characterized by the presence of a cyano group and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves the reaction of cyanoacetohydrazide with 4-dimethylaminobenzaldehyde in methanol. The reaction is carried out under reflux conditions, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

    Substitution Reactions: The cyano group can be involved in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Condensation Reactions: Formation of hydrazones or hydrazides.

    Substitution Reactions: Formation of substituted cyanoacetohydrazides.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide
  • 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide
  • 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide

Uniqueness

2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide is unique due to the presence of both a cyano group and a dimethylamino phenyl group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

IUPAC Name

2-cyano-N-[[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFQNBYOYUCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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